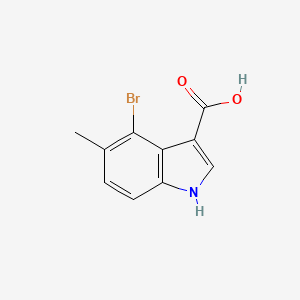
4-Bromo-5-methylindole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-methylindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, has a bromine atom at the fourth position, a methyl group at the fifth position, and a carboxylic acid group at the third position of the indole ring.
Méthodes De Préparation
The synthesis of 4-Bromo-5-methylindole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 5-methylindole-3-carboxylic acid using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-Bromo-5-methylindole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-5-methylindole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with biological targets.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules and natural product analogs.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-methylindole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4-Bromo-5-methylindole-3-carboxylic acid can be compared with other indole derivatives, such as:
5-Methylindole-3-carboxylic Acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Bromoindole-3-carboxylic Acid: Lacks the methyl group, which can affect its chemical properties and interactions.
Indole-3-carboxylic Acid: Lacks both the bromine and methyl groups, making it less substituted and potentially less reactive in certain reactions.
The presence of the bromine and methyl groups in this compound makes it unique and potentially more versatile in chemical synthesis and biological applications .
Propriétés
Formule moléculaire |
C10H8BrNO2 |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
4-bromo-5-methyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-3-7-8(9(5)11)6(4-12-7)10(13)14/h2-4,12H,1H3,(H,13,14) |
Clé InChI |
BDTZHCABCBUMBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)NC=C2C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


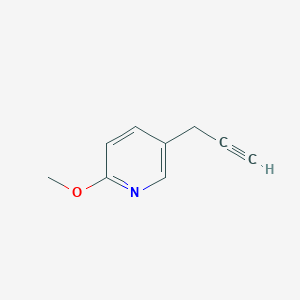
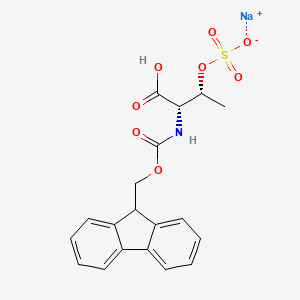
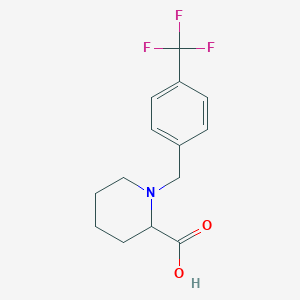

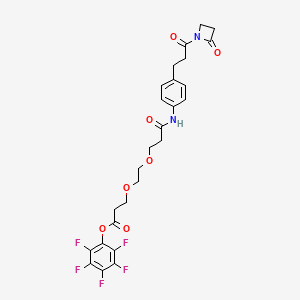

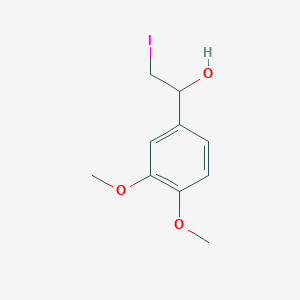
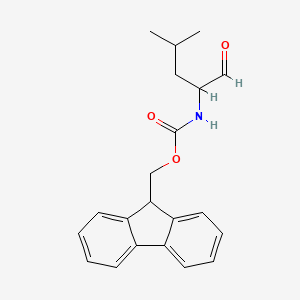




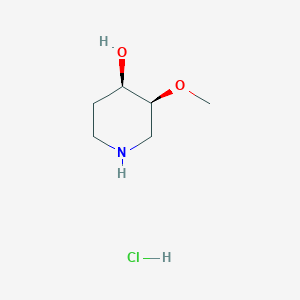
![2-[4-(4-Pentylphenyl)phenyl]ethanol](/img/structure/B12282822.png)
